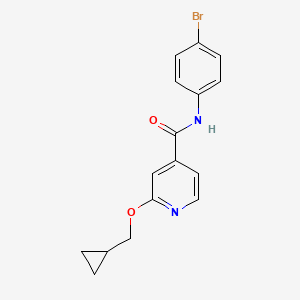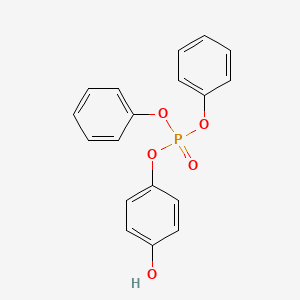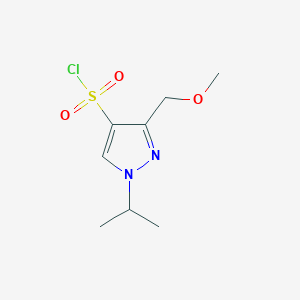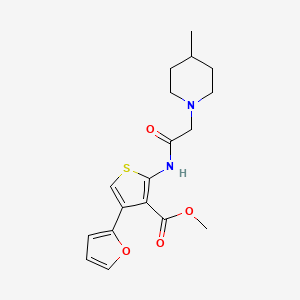![molecular formula C11H17NOS B2658981 N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide CAS No. 2224412-67-1](/img/structure/B2658981.png)
N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide, also known as TSO, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has also been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to induce apoptosis and inhibit cell proliferation. In neuroprotection, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to protect against oxidative stress and improve cognitive function. In inflammation, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to reduce inflammation and improve wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide in lab experiments is its potential for various applications in cancer research, neuroprotection, and inflammation. Another advantage is its relatively simple synthesis method. However, one limitation of using N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are many potential future directions for research on N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further research is needed to optimize its synthesis method and improve its solubility in water.
In conclusion, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide is a chemical compound that has shown promise in various scientific research applications. Its potential applications in cancer research, neuroprotection, and inflammation make it an attractive target for future research. While its mechanism of action and biochemical effects are not fully understood, further research could help to identify specific targets for its activity and optimize its synthesis method.
Synthesemethoden
The synthesis of N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide involves a series of chemical reactions that begin with the reaction of 2-bromo-2-methylpropionic acid with thioacetamide to form a thiazolidine intermediate. This intermediate is then reacted with potassium tert-butoxide and allyl bromide to form the final product, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to protect against oxidative stress and improve cognitive function. In inflammation, N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide has been shown to reduce inflammation and improve wound healing.
Eigenschaften
IUPAC Name |
N-(6-thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-2-10(13)12-8-9-7-11(9)3-5-14-6-4-11/h2,9H,1,3-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVDKPQYAFGRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CC12CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2658899.png)

![2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B2658902.png)
![3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2658903.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2658907.png)
![2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2658910.png)

![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B2658915.png)


![N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide](/img/structure/B2658920.png)
![3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2658921.png)